molecular formula C15H16F6N2O4 B11471971 ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate

ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate

Cat. No.: B11471971
M. Wt: 402.29 g/mol
InChI Key: ZHKOIANNPXJIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound that features both trifluoromethyl and ethoxycarbonyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can lead to the formation of brominated derivatives .

Scientific Research Applications

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and bind to target proteins, affecting their function. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is unique due to its combination of trifluoromethyl and ethoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H16F6N2O4

Molecular Weight

402.29 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[4-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C15H16F6N2O4/c1-3-26-11(24)13(15(19,20)21,23-12(25)27-4-2)22-10-7-5-9(6-8-10)14(16,17)18/h5-8,22H,3-4H2,1-2H3,(H,23,25)

InChI Key

ZHKOIANNPXJIDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.